

# Application Notes and Protocols for PF-06761281 in Glucose Metabolism Studies

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-06761281** is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.[1] NaCT is primarily expressed in the liver and neurons and is responsible for the uptake of extracellular citrate into the cytoplasm. Cytosolic citrate is a key metabolic intermediate that plays a crucial role in regulating glucose and lipid metabolism. It acts as an allosteric inhibitor of phosphofructokinase, a key glycolytic enzyme, and an allosteric activator of fructose-1,6-bisphosphatase, a key gluconeogenic enzyme.[2] By blocking the entry of extracellular citrate into hepatocytes, **PF-06761281** is hypothesized to modulate these pathways, leading to potential therapeutic benefits in metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[3][4][5]

These application notes provide detailed protocols for in vivo and in vitro studies to investigate the effects of **PF-06761281** on glucose metabolism.

## **Data Presentation**

The following tables summarize representative quantitative data from in vivo studies with a closely related NaCT inhibitor, compound 2 (PF-06649298), which serves as a surrogate for **PF-06761281**. These studies were conducted in mice fed a high-fat diet (HFD) to induce a metabolic disease phenotype.



Table 1: Effect of Chronic NaCT Inhibitor Treatment on Oral Glucose Tolerance Test (OGTT) in High-Fat Diet-Fed Mice.[6]

Treatment Group	Time (minutes)	Plasma Glucose (mg/dL)
HFD + Vehicle	0	150 ± 10
15	350 ± 25	
30	450 ± 30	
60	300 ± 20	_
120	180 ± 15	_
HFD + Compound 2 (250 mg/kg BID)	0	145 ± 12
15	300 ± 20	
30	380 ± 25	<del>-</del>
60	250 ± 18*	<del>-</del>
120	160 ± 10	-

<sup>\*</sup>Data are presented as Mean  $\pm$  SEM. \*p < 0.05 compared to HFD + Vehicle. Data is representative from published studies with a closely related compound.[6]

Table 2: Effect of Chronic NaCT Inhibitor Treatment on Plasma Insulin Levels in High-Fat Diet-Fed Mice.[6]

Treatment Group	Plasma Insulin (ng/mL) - Area Under the Curve (AUC)
HFD + Vehicle	15.5 ± 2.0
HFD + Compound 2 (250 mg/kg BID)	10.2 ± 1.5*

<sup>\*</sup>Data are presented as Mean  $\pm$  SEM. \*p < 0.05 compared to HFD + Vehicle. Data is representative from published studies with a closely related compound.[6]



# **Experimental Protocols**In Vivo Studies

1. Oral Glucose Tolerance Test (OGTT) in Mice

This protocol is designed to assess the effect of **PF-06761281** on glucose clearance in a mouse model of metabolic disease.

- Animals: Male C57BL/6J mice, 8-10 weeks old.
- Diet: High-fat diet (60% kcal from fat) for 10-12 weeks to induce obesity and insulin resistance.
- Acclimation: House mice in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
- Drug Administration: Administer **PF-06761281** or vehicle control orally (e.g., by gavage) at the desired dose and frequency for the specified duration of the study (e.g., 21 days).
- Procedure:
  - Fast mice for 6 hours prior to the glucose challenge, with free access to water.
  - Record the initial body weight of each mouse.
  - Collect a baseline blood sample (t=0 min) from the tail vein.
  - Administer a 2 g/kg body weight bolus of D-glucose solution (20% w/v in sterile saline) via oral gavage.[7][8]
  - Collect blood samples from the tail vein at 15, 30, 60, and 120 minutes post-glucose administration.[9][10]
  - Measure blood glucose concentrations immediately using a glucometer.
  - Centrifuge the remaining blood to collect plasma for insulin analysis (e.g., using a mouse insulin ELISA kit).



- Data Analysis: Calculate the area under the curve (AUC) for both glucose and insulin to quantify the overall response.
- 2. Insulin Tolerance Test (ITT) in Mice

This protocol assesses peripheral insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.

- Animals and Acclimation: As described for the OGTT protocol.
- Drug Administration: Administer **PF-06761281** or vehicle as described previously.
- Procedure:
  - Fast mice for 4-6 hours.
  - Record initial body weight.
  - Collect a baseline blood sample (t=0 min).
  - Administer human insulin (0.75 U/kg body weight) via intraperitoneal (IP) injection.[11]
  - Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
  - Measure blood glucose concentrations.
- Data Analysis: Express blood glucose levels as a percentage of the baseline value for each time point. Calculate the rate of glucose disappearance (KITT) during the initial linear phase of the decline.

### **In Vitro Studies**

1. 2-NBDG Glucose Uptake Assay in HepG2 Cells

This assay measures the uptake of a fluorescent glucose analog, 2-NBDG, in a human hepatocyte cell line to assess the direct effect of **PF-06761281** on cellular glucose transport.

Cell Culture:

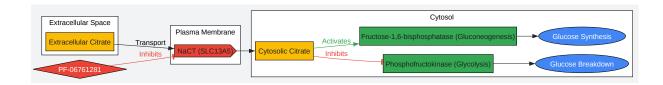


 Maintain HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

#### Procedure:

- Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to adhere overnight.
- The following day, wash the cells twice with Krebs-Ringer-HEPES (KRH) buffer (136 mM NaCl, 4.7 mM KCl, 1.25 mM MgSO4, 1.25 mM CaCl2, 20 mM HEPES, pH 7.4).
- Pre-incubate the cells with PF-06761281 at various concentrations in KRH buffer for 1-2 hours at 37°C.
- $\circ$  To initiate glucose uptake, add 2-NBDG to a final concentration of 100  $\mu$ M and incubate for 30 minutes at 37°C.[1][12]
- o Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- Measure the fluorescence of the cell lysate using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[3]
- Data Analysis: Normalize the fluorescence intensity to the protein concentration of each well.

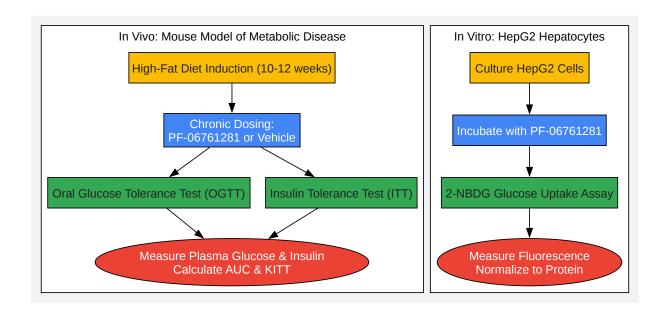
## **Mandatory Visualization**





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Caption: **PF-06761281** inhibits NaCT, reducing cytosolic citrate and modulating glycolysis and gluconeogenesis.



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Caption: Workflow for assessing **PF-06761281**'s effect on glucose metabolism in vivo and in vitro.

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## Methodological & Application





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